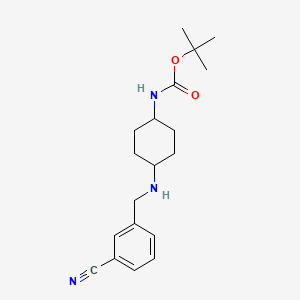

tert-Butyl (1R*,4R*)-4-(3-cyanobenzylamino)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a tert-butyl group, a cyclohexyl group, a carbamate group, and a cyanobenzylamino group. The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is known for its crowded structure which can influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds with tert-butyl and cyclohexylcarbamate structures. For instance, an efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was described, highlighting its relevance in the synthesis of factor Xa inhibitors (Xin Wang, Ming-Liang Ma, A. G. K. Reddy, Wenhao Hu, 2017). This research indicates the compound's potential in medicinal chemistry, especially in developing anticoagulant therapies.

Catalytic and Organic Synthesis

The tert-butyl and cyclohexylcarbamate framework has been applied in catalytic processes and organic synthesis. A study showcased the catalytic activity towards cyclohexane oxidation of aroylhydrazone Cu(II) complexes, revealing the structural significance of tert-butyl groups in enhancing catalytic efficiency (Manas Sutradhar et al., 2016). Such findings contribute to the development of novel catalysts for industrial applications.

Advanced Material Development

The role of tert-butyl and cyclohexylcarbamate derivatives extends into material science, where their incorporation into organogels has been investigated. Research into benzothizole modified tert-butyl carbazole derivatives demonstrated their ability to form strong blue emissive nanofibers, which can detect volatile acid vapors (Jiabao Sun et al., 2015). This application is crucial for developing new sensory materials for environmental monitoring and safety.

Biodegradable Polymer Research

Additionally, polymers comprising structures similar to tert-butyl cyclohexylcarbamate have been studied for their biodegradable properties, showcasing an innovative approach to creating environmentally friendly materials that depolymerize through a cascade of intramolecular reactions (M. Dewit, E. Gillies, 2009).

Future Directions

Properties

IUPAC Name |

tert-butyl N-[4-[(3-cyanophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-9-7-16(8-10-17)21-13-15-6-4-5-14(11-15)12-20/h4-6,11,16-17,21H,7-10,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDOKNWCBLNDLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135490 |

Source

|

| Record name | 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-01-5 |

Source

|

| Record name | 1,1-Dimethylethyl N-[trans-4-[[(3-cyanophenyl)methyl]amino]cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[[4-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2547460.png)

![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)

![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2547471.png)

![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)